3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine
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Overview
Description
3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine is a heterocyclic compound that contains a benzothiazole ring with three methyl groups attached at the 3rd, 5th, and 6th positions. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Scientific Research Applications
3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets, depending on its specific structure and functional groups.
Mode of Action
Thiazole derivatives have been reported to affect the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation and pain . The compound may interact with its targets, leading to changes in their function and subsequent physiological effects.
Biochemical Pathways
Thiazole derivatives have been reported to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This suggests that the compound may affect the cyclo-oxygenase and 5-lipoxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory and analgesic effects . These effects suggest that the compound may modulate cellular processes related to inflammation and pain.
Biochemical Analysis
Cellular Effects
Thiazole derivatives have been shown to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine can be achieved through several synthetic pathways. One common method involves the cyclization of 2-aminothiophenol with 3,5,6-trimethylbenzoyl chloride under acidic conditions. The reaction typically proceeds as follows:
Step 1: 2-aminothiophenol is reacted with 3,5,6-trimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Step 2: The resulting intermediate undergoes cyclization to form the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzothiazole derivatives
Substitution: Halogenated or nitrated benzothiazole derivatives
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A parent compound with similar structural features but lacking the three methyl groups.
2-aminobenzothiazole: A derivative with an amino group at the 2nd position.
6-methylbenzothiazole: A derivative with a single methyl group at the 6th position.
Uniqueness
3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these methyl groups may enhance its stability and interaction with molecular targets compared to other benzothiazole derivatives.
Properties
IUPAC Name |
3,5,6-trimethyl-1,3-benzothiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-6-4-8-9(5-7(6)2)13-10(11)12(8)3/h4-5,11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPDRZXLCIIBGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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